

In-Depth Technical Guide: Characterization and Structure Elucidation of CAS 936940-75-9

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Compound of Interest

Compound Name: 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine

Cat. No.: B1293073

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 936940-75-9 is **3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine**. This molecule belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities and are significant scaffolds in medicinal chemistry. This technical guide provides a comprehensive overview of the characterization and structure elucidation of this specific pyrazole derivative, including its physicochemical properties, proposed synthetic route, and spectral analysis. While specific experimental data for this exact compound is not widely published, this guide compiles information from closely related analogs and established chemical principles to provide a robust profile.

Physicochemical Properties

A summary of the key physicochemical properties for **3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine** is presented in Table 1.

Property	Value	Source
CAS Number	936940-75-9	
Molecular Formula	C ₈ H ₁₅ N ₃	
Molecular Weight	153.22 g/mol	
Appearance	Solid (predicted)	
SMILES	CC1=C(CCCN)C(C)=NN1	
InChI	InChI=1S/C8H15N3/c1-6-8(4-3-5-9)7(2)11-10-6/h3-5,9H2,1-2H3,(H,10,11)	

Synthesis and Purification

A plausible synthetic route for **3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine** can be conceptualized starting from the readily available 3,5-dimethylpyrazole. The synthesis would likely involve a three-step process as outlined below.

Proposed Synthetic Pathway

A potential synthetic workflow is illustrated in the following diagram.



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Caption: Proposed synthetic workflow for **3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine**.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of 3,5-Dimethylpyrazole

- Reagents: 3,5-dimethylpyrazole, phosphoryl chloride (POCl₃), and N,N-dimethylformamide (DMF).

- Procedure: To a cooled solution of DMF, POCl_3 is added dropwise with stirring to form the Vilsmeier reagent. 3,5-dimethylpyrazole is then added, and the reaction mixture is heated. After completion, the reaction is quenched with ice-water and neutralized to precipitate the product, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Step 2: Knoevenagel Condensation

- Reagents: 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde, malononitrile, and a basic catalyst (e.g., piperidine or triethylamine).
- Procedure: The aldehyde and malononitrile are dissolved in a suitable solvent (e.g., ethanol or toluene), and a catalytic amount of the base is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The product, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)acrylonitrile, is isolated upon cooling and crystallization or by chromatographic purification.

Step 3: Reduction of the Nitrile and Alkene

- Reagents: 3-(3,5-Dimethyl-1H-pyrazol-4-yl)acrylonitrile and a reducing agent such as lithium aluminum hydride (LiAlH_4) in an anhydrous solvent like THF or catalytic hydrogenation (e.g., $\text{H}_2/\text{Pd-C}$).
- Procedure (with LiAlH_4): The nitrile is added to a suspension of LiAlH_4 in dry THF under an inert atmosphere. The reaction is stirred at room temperature or gently heated. After the reaction is complete, it is carefully quenched with water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic solvent is evaporated to yield the final product.

Purification

The final product, **3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine**, can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol or by recrystallization from a suitable solvent system.

Structure Elucidation

The structure of the target compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and

Mass Spectrometry (MS).

NMR Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The predicted chemical shifts are summarized in Table 2.

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
Pyrazole-NH	~10-12	br s	1H
-CH ₂ - (attached to pyrazole)	~2.4	t	2H
-CH ₂ - (central)	~1.7	m	2H
-CH ₂ - (attached to NH ₂)	~2.7	t	2H
Pyrazole-CH ₃	~2.1	s	6H
-NH ₂	~1.5-3.0 (variable)	br s	2H

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The expected chemical shifts are presented in Table 3.

Carbon	Predicted Chemical Shift (δ, ppm)
Pyrazole C3, C5	~145
Pyrazole C4	~110
-CH ₂ - (attached to pyrazole)	~20
-CH ₂ - (central)	~30
-CH ₂ - (attached to NH ₂)	~42
Pyrazole-CH ₃	~11

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The expected molecular ion peak and major fragmentation patterns are detailed in Table 4.

Ion	m/z (expected)	Description
$[M]^+$	153	Molecular ion
$[M-NH_3]^+$	136	Loss of ammonia
$[M-C_3H_7N]^+$	96	Cleavage of the propylamino side chain
$[C_4H_5N_2]^+$	81	Pyrazole ring fragment

The fragmentation pattern would likely involve cleavage of the propyl side chain, with the base peak potentially corresponding to the stable pyrazole fragment.

Biological Activity and Mechanism of Action

While specific biological studies on **3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine** are not extensively documented, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Pyrazole derivatives have been reported to exhibit a wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2][3].

The presence of the basic amino group in the side chain of the target molecule suggests it could act as a ligand for various biological targets, such as receptors or enzymes. Further research would be necessary to elucidate its specific biological activities and mechanism of action. A potential workflow for investigating its biological profile is presented below.



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Caption: A logical workflow for the biological evaluation of the title compound.

Conclusion

This technical guide provides a detailed characterization and structural elucidation of CAS 936940-75-9, **3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine**. While specific experimental data is limited in the public domain, the information presented, based on analogous structures and established chemical principles, offers a comprehensive profile for this compound. The proposed synthetic route and predicted spectral data provide a solid foundation for its synthesis and identification. The known biological significance of the pyrazole scaffold suggests that this compound could be a valuable candidate for further investigation in drug discovery and development programs.

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